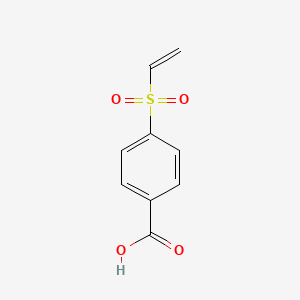

4-(Vinylsulfonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBCTUERGUCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539217 | |

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95535-40-3 | |

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-(Vinylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(vinylsulfonyl)benzoic acid, a valuable intermediate in organic synthesis. The document details a feasible synthetic pathway, purification protocols, and expected analytical data, designed to assist researchers in the successful preparation of this compound.

Synthesis of this compound

The most plausible and commonly alluded to synthetic route for this compound involves a two-step process commencing with the formation of a precursor, 4-(2-chloroethylsulfonyl)benzoic acid, followed by a dehydrochlorination reaction to yield the desired vinylsulfonyl moiety.

Synthesis of the Precursor: 4-(2-Chloroethylsulfonyl)benzoic Acid

Dehydrochlorination to Yield this compound

The crucial step in the synthesis is the elimination of hydrogen chloride from 4-(2-chloroethylsulfonyl)benzoic acid to form the vinyl group. This dehydrochlorination is a standard transformation in organic synthesis and can typically be achieved using a suitable base.

Experimental Protocol:

-

Reactants:

-

4-(2-chloroethylsulfonyl)benzoic acid (1.0 eq)

-

Triethylamine (2.0-3.0 eq)

-

-

Solvent:

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 4-(2-chloroethylsulfonyl)benzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The triethylamine hydrochloride salt will precipitate out of the solution. Filter the mixture to remove the salt.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining triethylamine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for subsequent applications. Recrystallization is a widely used and effective method for the purification of solid organic compounds like benzoic acid derivatives.

Experimental Protocol: Recrystallization

-

Solvent System: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of benzoic acid derivatives. The optimal ratio should be determined experimentally.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Gradually add hot water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the flask in an ice bath for a period of time.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Data Presentation

The following tables summarize the key quantitative data for this compound. Please note that while some data is available from commercial suppliers, detailed experimental yields and spectroscopic data from published literature are scarce.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈O₄S |

| Molecular Weight | 212.22 g/mol |

| CAS Number | 95535-40-3 |

| Appearance | White to off-white solid |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | * Vinyl Protons: Three distinct signals in the range of 6.0-7.0 ppm (a doublet of doublets for the proton geminal to the sulfonyl group, and two doublets for the terminal vinyl protons).* Aromatic Protons: Two doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the para-substituted benzene ring.* Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | * Carboxylic Carbonyl Carbon: ~165-175 ppm.* Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm).* Vinyl Carbons: Two signals in the alkene region (~120-140 ppm). |

| FTIR (cm⁻¹) | * O-H stretch (Carboxylic Acid): Broad band around 3000 cm⁻¹.* C=O stretch (Carboxylic Acid): Strong absorption around 1700 cm⁻¹.* S=O stretch (Sulfonyl): Two strong absorptions around 1350 cm⁻¹ and 1150 cm⁻¹.* C=C stretch (Vinyl): Absorption around 1630 cm⁻¹.* C-H bend (Vinyl): Absorptions around 980 cm⁻¹ and 910 cm⁻¹. |

| Mass Spectrometry (m/z) | * Molecular Ion [M]⁺: Expected at approximately 212. |

Note: The exact chemical shifts and peak positions can vary depending on the solvent and the specific instrument used.

Visualizations

The following diagrams illustrate the synthetic pathway and the purification workflow for this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-(Vinylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Vinylsulfonyl)benzoic acid (VSBA), with the CAS Number 95535-40-3, is a bifunctional organic compound containing both a carboxylic acid and a vinyl sulfone moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The vinyl sulfone group acts as a Michael acceptor, allowing for covalent modification of biological targets, while the carboxylic acid group provides a handle for further chemical derivatization and can influence solubility and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and presents a plausible synthetic route.

Core Physicochemical Properties

Data Presentation

| Property | Value | Source/Comment |

| IUPAC Name | 4-(Ethenylsulfonyl)benzoic acid | |

| CAS Number | 95535-40-3 | |

| Molecular Formula | C₉H₈O₄S | [1][2] |

| Molecular Weight | 212.22 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | Not Available (N/A) | [1] Likely decomposes before melting. |

| Boiling Point | 438.3 ± 37.0 °C at 760 mmHg | [1] Predicted value. |

| Density | 1.4 ± 0.1 g/cm³ | [1] Predicted value. |

| logP (Octanol/Water) | 1.33 | Predicted value. |

| pKa | ~3.5 - 4.0 (Estimated) | Estimated based on the pKa of benzoic acid (4.20) and the electron-withdrawing nature of the vinylsulfonyl group. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | General property of aromatic sulfonic acids.[4] Specific quantitative data is not available. |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | Predicted value. |

| Index of Refraction | 1.569 | Predicted value. |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [3] |

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments that would be applicable.

Melting Point Determination

The melting point of an organic compound is a key indicator of its purity.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a calibrated thermometer or digital sensor.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol:

-

A precise amount of this compound is dissolved in a known volume of deionized water, potentially with a co-solvent like methanol if solubility is low.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.

Protocol:

-

A biphasic system is prepared using n-octanol and water, which are pre-saturated with each other.

-

A known amount of this compound is added to a flask containing a known volume of both the n-octanol and water phases.

-

The flask is sealed and shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination

Aqueous solubility is a critical parameter for drug delivery and formulation.

Protocol:

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The measured concentration represents the solubility of the compound in that solvent at that temperature.

Synthesis and Workflow

While a specific, detailed synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established methods for the synthesis of vinyl sulfones. A common and effective method involves the dehydrohalogenation of a corresponding 2-haloethylsulfonyl precursor.

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound starting from 4-(chlorosulfonyl)benzoic acid.

Caption: Proposed synthesis of this compound.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and materials science. This guide has summarized its key physicochemical properties, noting where data is based on prediction due to a lack of experimental values. Standardized protocols for determining these properties have been detailed to aid researchers in further characterization. Additionally, a plausible synthetic workflow has been proposed to guide its preparation in the laboratory. Further experimental investigation is warranted to fully elucidate the properties of this versatile molecule and unlock its full potential in various applications.

References

Chemical Identity and Properties of 4-(Vinylsulfonyl)benzoic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core chemical data for 4-(Vinylsulfonyl)benzoic acid, a compound of interest in various research and development applications.

Core Molecular Data

This compound is identified by the CAS Number 95535-40-3.[1][2] Its molecular structure and weight are foundational for any experimental and theoretical work.

| Property | Value |

| Molecular Formula | C9H8O4S |

| Molecular Weight | 212.22 g/mol [1][2][3][4][5] |

The molecular formula, C9H8O4S, indicates the elemental composition of the molecule, which consists of nine carbon atoms, eight hydrogen atoms, four oxygen atoms, and one sulfur atom.[1][2][4][5] This composition results in a molecular weight of approximately 212.22 g/mol .[1][2][3][4][5] Some sources may round this value to 212.23 g/mol . This compound is also known by its IUPAC name, 4-ethenylsulfonylbenzoic acid.[4]

References

Navigating the Solubility Landscape of 4-(Vinylsulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Vinylsulfonyl)benzoic acid is a molecule of interest in various research and development sectors, including pharmaceuticals, due to its reactive vinylsulfonyl group and the acidic benzoic acid moiety. A critical parameter for its application in synthesis, formulation, and biological studies is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this guide outlines the theoretical principles governing its solubility, presents a generalized experimental protocol for its determination, and offers insights into its likely behavior in various solvent classes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| CAS Number | 95535-40-3 | [1] |

| Molecular Formula | C₉H₈O₄S | [2] |

| Molecular Weight | 212.22 g/mol | [2] |

| Appearance | White to light yellow solid | |

| Purity | Typically ≥97% | [2] |

Principles of Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The carboxylic acid (-COOH) and sulfonyl (-SO₂) groups are highly polar and capable of hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the sulfonyl group's oxygens are strong hydrogen bond acceptors.

-

Non-Polar Moiety: The benzene ring and the vinyl group (-CH=CH₂) contribute to the molecule's non-polar character.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.[3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The shaking ensures thorough mixing.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Data Presentation:

The solubility data should be presented in a clear and organized manner, as shown in the hypothetical table below.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Data | Data |

| Ethanol | 25 | Data | Data |

| Acetone | 25 | Data | Data |

| Acetonitrile | 25 | Data | Data |

| Dichloromethane | 25 | Data | Data |

| Toluene | 25 | Data | Data |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Stability and Storage of 4-(Vinylsulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(vinylsulfonyl)benzoic acid. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and evaluation of this compound. While specific, quantitative stability data for this compound is not extensively available in public literature, this document consolidates information from material safety data sheets (MSDS), supplier information, and established chemical principles to provide best-practice recommendations. Furthermore, it outlines potential degradation pathways and provides a general framework for conducting stability-indicating studies.

Chemical and Physical Properties

This compound is a bifunctional molecule containing a vinylsulfonyl group and a carboxylic acid moiety. These functional groups dictate its reactivity and stability profile.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(ethenylsulfonyl)benzoic acid |

| CAS Number | 95535-40-3 |

| Molecular Formula | C₉H₈O₄S |

| Molecular Weight | 212.22 g/mol |

| Appearance | White to light yellow solid |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are based on available safety data sheets.

Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C. | [1] |

| Atmosphere | Store in a well-ventilated area. | [2] |

| Container | Keep container tightly closed and sealed in a dry environment. | [2] |

| Light | Store away from light. | General recommendation for photosensitive compounds |

Incompatible Materials and Conditions to Avoid

Exposure to certain substances and conditions can lead to the degradation or unintended reaction of this compound.

| Incompatible Materials | Conditions to Avoid |

| Strong acids | Excess heat |

| Strong alkalis | Ignition sources |

| Strong oxidizing agents | Moisture |

| Strong reducing agents |

Potential Degradation Pathways

-

Polymerization: The vinyl group is susceptible to radical, anionic, or cationic polymerization, especially in the presence of initiators, heat, or light. This can lead to the formation of oligomers or polymers.

-

Hydrolysis: The sulfonyl group could potentially undergo hydrolysis under strong acidic or basic conditions, although sulfones are generally stable.

-

Decarboxylation: At elevated temperatures, the benzoic acid moiety may undergo decarboxylation to yield ethenylsulfonylbenzene and carbon dioxide, similar to the thermal degradation of benzoic acid itself.[1]

-

Oxidation: Strong oxidizing agents can potentially react with the vinyl group.

Below is a diagram illustrating these potential degradation pathways.

Framework for Stability Indicating Studies

For drug development purposes, a forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method. A general workflow for such a study is presented below.

General Experimental Protocol for Forced Degradation

The following protocols are generic and should be optimized for this compound. The goal is to achieve 5-20% degradation of the parent compound.

4.1.1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.1.2. Hydrolytic Degradation

-

Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase for analysis.

-

Alkaline Conditions: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic conditions, neutralizing with 0.1 M HCl.

-

Neutral Conditions: Mix the stock solution with an equal volume of water and heat at an elevated temperature.

4.1.3. Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and analyze at various time points.

4.1.4. Thermal Degradation

-

Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 60°C or higher) for a specified period.

-

Solution State: Heat the stock solution at an elevated temperature.

4.1.5. Photolytic Degradation Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.

4.1.6. Sample Analysis All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method, capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is recommended to check for peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help in structure elucidation.

Conclusion

This compound is a stable compound under recommended storage conditions. Key factors for maintaining its stability are storage in a cool, dry, well-ventilated area, in a tightly sealed container, and away from incompatible materials such as strong acids, bases, and oxidizing agents. Due to the presence of a vinyl group, the potential for polymerization should be considered, and conditions that could initiate this (heat, light, radical initiators) should be avoided. For applications in drug development, conducting forced degradation studies is crucial to understand its intrinsic stability and to develop validated, stability-indicating analytical methods. The general protocols and potential degradation pathways outlined in this guide provide a solid foundation for such investigations.

References

Spectroscopic Analysis of 4-(Vinylsulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic data for 4-(vinylsulfonyl)benzoic acid (CAS 95535-40-3), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups. Detailed, general experimental protocols for acquiring such data are also provided, along with visualizations of the molecular structure and a typical spectroscopic analysis workflow to aid researchers in their laboratory work.

Introduction

This compound is a bifunctional organic molecule containing a carboxylic acid, a vinyl sulfone, and an aromatic ring. These functional groups impart specific chemical reactivity and make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Spectroscopic analysis is critical for the verification of its structure and purity. This guide aims to serve as a reference for researchers working with this compound by providing an in-depth look at its expected spectroscopic characteristics.

Predicted Spectroscopic Data

Extensive searches for experimental NMR, IR, and MS spectra of this compound did not yield publicly available data. The following tables summarize the expected spectroscopic characteristics based on established values for its functional groups. These predictions are intended to guide researchers in the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and carboxylic acid protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.0 - 8.3 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |

| ~7.8 - 8.1 | Doublet | 2H | Aromatic Protons (ortho to -SO₂-) |

| ~6.8 - 7.1 | Doublet of Doublets | 1H | Vinyl Proton (-SO₂-CH=) |

| ~6.3 - 6.6 | Doublet | 1H | Vinyl Proton (=CH₂, trans to sulfone) |

| ~6.0 - 6.3 | Doublet | 1H | Vinyl Proton (=CH₂, cis to sulfone) |

Note: The exact chemical shifts and coupling constants for the aromatic protons will form a complex splitting pattern typical of a para-disubstituted benzene ring.[1]

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | Carboxylic Acid Carbon (-C OOH) |

| ~135 - 145 | Aromatic Carbon (ipso- to -SO₂-) |

| ~135 - 145 | Vinyl Carbon (-SO₂-C H=) |

| ~130 - 140 | Aromatic Carbon (ipso- to -COOH) |

| ~128 - 135 | Vinyl Carbon (=C H₂) |

| ~125 - 130 | Aromatic Carbons (ortho to -COOH) |

| ~125 - 130 | Aromatic Carbons (ortho to -SO₂-) |

Note: Aromatic carbon signals are expected in the 125-150 ppm range.[2][3] The presence of electron-withdrawing groups will influence their exact positions.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500 - 3300 | Broad | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | =C-H Stretch | Aromatic/Vinyl |

| 1680 - 1710 | Strong | C=O Stretch | Carboxylic Acid (Aromatic)[5][6] |

| 1600 - 1620 | Medium | C=C Stretch | Vinyl |

| 1585, 1450-1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1320 & ~1150 | Strong | Asymmetric & Symmetric S=O Stretch | Sulfone |

| 960 - 990 | Medium | =C-H Bend | Vinyl |

Note: The broad O-H stretch of the carboxylic acid is a hallmark feature and may overlap with C-H stretching frequencies.[7][8]

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion and characteristic fragment ions.

| Predicted m/z | Possible Fragment Ion | Interpretation |

| 212 | [C₉H₈O₄S]⁺• | Molecular Ion (M⁺•) |

| 195 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 167 | [M - COOH]⁺ | Loss of the carboxyl group |

| 147 | [M - SO₂CH=CH₂]⁺ | Loss of the vinylsulfonyl group |

| 105 | [C₆H₄CO]⁺ | Fragmentation of the benzoic acid moiety[9] |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation[9] |

Note: Aromatic sulfones can also undergo rearrangement and loss of SO₂.[10][11] The fragmentation of benzoic acid derivatives is well-characterized.[12][13][14]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.[15]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[16]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[17]

-

Alternative (Thin Film Method): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Drop the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.[18]

-

Background Spectrum: Run a background spectrum of the pure KBr pellet or the empty salt plate.

-

Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[19][20]

-

Ionization: Ionize the sample molecules in the gas phase. Electron ionization (EI) is a common method that causes fragmentation.[21][22]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

Molecular Structure and Functional Groups

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. echemi.com [echemi.com]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 22. chemguide.co.uk [chemguide.co.uk]

In-Depth Technical Guide to 4-(Vinylsulfonyl)benzoic Acid for Researchers and Drug Development Professionals

Introduction

4-(Vinylsulfonyl)benzoic acid (VSBA) is a bifunctional organic compound of increasing interest in chemical biology, drug discovery, and materials science. Its structure incorporates a vinyl sulfone moiety, a well-established Michael acceptor, and a carboxylic acid group, which allows for further chemical modification and can influence its pharmacokinetic properties. This guide provides a comprehensive overview of VSBA, focusing on its commercial availability, its role as a covalent modifier in biological systems, and its applications in proteomics and drug development.

Commercial Availability and Physicochemical Properties

This compound is available from a range of commercial chemical suppliers, catering to research and development needs. The compound is typically supplied as a solid with purity levels suitable for laboratory use.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluorochem | >95% | 95535-40-3 | C₉H₈O₄S | 212.22 |

| CHIRALEN | 97% | 95535-40-3 | C₉H₈O₄S | 212.22 |

| ACCELPHARMTECH | Not Specified | 95535-40-3 | C₉H₈O₄S | 212.22 |

| Aladdin Scientific | min 97% | 95535-40-3 | C₉H₈O₄S | 212.22[1] |

| ChemicalBook | 97%-99% | 95535-40-3 | C₉H₈O₄S | 212.22[2] |

| Sigma-Aldrich | 95% | 95535-40-3 | C₉H₈O₄S | 212.23[3] |

| Ambeed | Not Specified | 95535-40-3 | Not Specified | Not Specified |

Core Application: Targeted Covalent Inhibition

The primary utility of this compound in a biological context stems from the reactivity of its vinyl sulfone group. This functional group acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues in proteins. This irreversible or slowly reversible binding makes VSBA a valuable building block for the design of targeted covalent inhibitors (TCIs).[4][5]

Signaling Pathway of Covalent Inhibition

The general mechanism of covalent inhibition by a vinyl sulfone-containing compound like VSBA is depicted below. The process begins with the non-covalent binding of the inhibitor to the target protein, driven by interactions with the benzoic acid moiety and other parts of the molecule. This is followed by the nucleophilic attack of a suitably positioned amino acid residue on the vinyl group, leading to the formation of a stable covalent adduct.

Caption: General signaling pathway for targeted covalent inhibition by a vinyl sulfone-containing compound.

Key Nucleophilic Targets

The most common nucleophilic amino acid residues targeted by vinyl sulfones are:

-

Cysteine: The thiol group of cysteine is a potent nucleophile, and its reaction with vinyl sulfones is a well-established strategy for designing covalent inhibitors.

-

Histidine: The imidazole side chain of histidine can also act as a nucleophile, particularly in specific enzyme active sites. Recent studies have shown that vinyl sulfones can effectively target histidine residues.[4][5]

Application in Chemical Proteomics

The ability of this compound to covalently modify proteins makes it a useful tool in chemical proteomics for identifying and characterizing protein targets. By incorporating a reporter tag (e.g., biotin or a fluorescent dye) onto the benzoic acid moiety, VSBA can be converted into a chemical probe. This probe can be used to label proteins in a complex biological sample, followed by enrichment and identification of the labeled proteins using mass spectrometry.

Experimental Workflow for Target Identification

A general experimental workflow for identifying protein targets of a VSBA-based chemical probe is outlined below.

Caption: A typical experimental workflow for identifying protein targets using a VSBA-based chemical probe.

Experimental Protocols

General Protocol for Protein Labeling with a VSBA-based Probe

-

Probe Synthesis: Synthesize the desired VSBA-based probe by coupling a reporter tag (e.g., biotin-amine) to the carboxylic acid of this compound using standard carbodiimide chemistry (e.g., EDC/NHS).

-

Protein Incubation: Incubate the VSBA-probe with the protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0) at a controlled temperature (e.g., 37°C) for a defined period. The optimal concentration of the probe and incubation time should be determined empirically.

-

Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol.

-

Sample Preparation for Analysis: Prepare the sample for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

General Protocol for Target Enrichment and Identification by Mass Spectrometry

-

Affinity Purification: Following labeling with a biotinylated-VSBA probe and quenching, incubate the sample with streptavidin-conjugated beads to capture the labeled proteins.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by the addition of a protease (e.g., trypsin). Incubate overnight at 37°C.

-

Peptide Elution: Collect the supernatant containing the digested peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its vinyl sulfone moiety serves as an effective covalent warhead for targeting nucleophilic amino acid residues in proteins, making it a valuable building block for the development of targeted covalent inhibitors. Furthermore, its bifunctional nature allows for its incorporation into chemical probes for proteomic-based target identification and validation. While specific applications and detailed protocols for this compound are still emerging, the foundational principles of vinyl sulfone chemistry provide a strong basis for its use in developing novel therapeutics and research tools. Further research into the specific reactivity and biological effects of this compound is warranted to fully exploit its potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]

safety and handling precautions for 4-(Vinylsulfonyl)benzoic acid

An In-depth Technical Guide to the Safe Handling of 4-(Vinylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data for structurally related compounds due to the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this compound (CAS No. 95535-40-3). The information provided herein is intended as a guide for best practices and should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

Introduction

This compound is a chemical compound used in research and development, particularly as a building block in the synthesis of more complex molecules, including protein degraders.[1] Its structure, incorporating both a vinylsulfonyl group and a benzoic acid moiety, suggests a potential for reactivity and biological activity that necessitates careful handling to ensure the safety of laboratory personnel. This guide provides a detailed overview of the known and anticipated hazards associated with this compound and outlines recommended safety and handling precautions.

Hazard Identification and Classification

Anticipated Hazards:

-

Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[2][3][4][5]

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][4][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[2][3][4][5]

-

Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some related compounds are classified as harmful by these routes of exposure.[2]

Based on these potential hazards, the following GHS pictograms are recommended for precautionary labeling:

Figure 1: Recommended GHS Pictograms for this compound.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 95535-40-3 | [1] |

| Molecular Formula | C₉H₈O₄S | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| Purity | ≥97% | [1] |

Safe Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key stages of handling this compound, from receipt to disposal.

Figure 2: A logical workflow for the safe handling of this compound.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4][7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on data from analogous compounds.

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | EN 166 (EU) or NIOSH (US) approved.[2][6] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Inspect gloves before use.[2][6] |

| Respiratory | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. | Follow OSHA respirator regulations (29 CFR 1910.134).[6] |

Handling Procedures

-

Minimize dust generation and accumulation.[7]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage

-

Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on the potential hazards of this compound.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 4.2.

-

Containment and Cleaning: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[7] Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Toxicological Information

Specific toxicological data for this compound is not available. However, based on the toxicological profiles of related benzoic acid derivatives, it is prudent to assume that the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2][3][4][5][6]

Experimental Protocols

While specific experimental protocols involving this compound are proprietary to individual research groups, the following general principles should be applied:

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, the potential for exotherms, and the generation of hazardous byproducts.

-

Dry Runs: For complex or unfamiliar procedures, perform a "dry run" without the chemical to identify potential logistical issues.

-

Scale: Whenever possible, work with the smallest practical quantities of the material.

-

Quenching: At the end of a reaction, ensure that any unreacted this compound is safely quenched before workup. The specific quenching agent will depend on the reaction conditions.

-

Documentation: Maintain detailed records of all experimental procedures, including any safety observations.

References

The Versatility of 4-(Vinylsulfonyl)benzoic Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Vinylsulfonyl)benzoic acid is a bifunctional molecule poised at the intersection of organic synthesis, chemical biology, and drug discovery. Its unique structure, featuring a reactive vinyl sulfone moiety and a versatile carboxylic acid handle, has positioned it as a valuable tool for researchers seeking to covalently modify biomolecules, develop targeted therapies, and construct complex molecular architectures. The vinyl sulfone group acts as a Michael acceptor, capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine.[1][2] This property is the cornerstone of its application in designing targeted covalent inhibitors (TCIs) and other chemical probes.[1][3][4] Simultaneously, the benzoic acid component provides a convenient point for further chemical modification, enabling its incorporation into larger molecules like PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. This guide provides an in-depth exploration of the potential applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications in Research

The research applications of this compound are primarily centered around its ability to act as a covalent modifier of proteins. This has significant implications in several key areas:

-

Targeted Covalent Inhibitors (TCIs): The vinyl sulfone "warhead" can be incorporated into small molecules designed to target specific proteins.[5][6] By forming an irreversible covalent bond with a non-catalytic nucleophilic residue in or near the active site of a target protein, TCIs can achieve prolonged and potent inhibition. This is particularly advantageous for targets where high affinity reversible inhibitors are difficult to develop or for overcoming drug resistance.[1]

-

Bioconjugation and Chemical Probes: The reactivity of the vinyl sulfone group makes it an excellent tool for attaching labels, such as fluorescent dyes or biotin, to proteins for imaging or purification purposes. The carboxylic acid can be functionalized to introduce other moieties, creating bifunctional probes for studying protein-protein interactions or cellular localization.[2]

-

PROTACs and Molecular Glues: In the rapidly evolving field of targeted protein degradation, this compound can serve as a component of PROTACs. It can be envisioned as part of a linker that covalently attaches to the target protein, while the other end of the PROTAC recruits an E3 ubiquitin ligase to mark the protein for degradation. While direct examples are still emerging, the chemical properties of this compound make it a promising building block for covalent PROTACs.

Quantitative Data

The reactivity of the vinyl sulfone moiety is a critical parameter for its application. The following table summarizes kinetic data for the reaction of a vinyl sulfone-functionalized self-assembled monolayer with various bioactive ligands, providing a reference for its reactivity profile.

| Ligand | pH | Observed Rate Constant (k_obs) (min⁻¹) |

| Glutathione (GSH) | 7.5 | 0.057 |

| N-(5-amino-1-carboxypentyl)iminodiacetic acid (ab-NTA) | 8.5 | 0.011 |

| Mannose | 10.5 | 0.009 |

Table 1: Kinetic data for the reaction of a vinyl sulfone-functionalized self-assembled monolayer. Data extracted from Wang et al., 2015.[7]

Experimental Protocols

Protocol 1: Covalent Labeling of a Cysteine-Containing Peptide with this compound and LC-MS Analysis

This protocol describes a general procedure for the covalent modification of a model cysteine-containing peptide with this compound and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

This compound

-

Model cysteine-containing peptide (e.g., GGGGCGGGG)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

LC-MS system with a C18 column

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in 100 mM sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. To ensure the cysteine thiol is in its reduced form, add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

-

Labeling Reaction: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO, and then dilute with the reaction buffer. Add the this compound solution to the reduced peptide solution to achieve a 10-fold molar excess of the labeling reagent.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, in excess.

-

LC-MS Analysis:

-

Dilute the reaction mixture 1:100 with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

-

Inject the diluted sample onto a C18 column.

-

Elute the peptides using a linear gradient of ACN with 0.1% FA.

-

Monitor the elution profile by UV absorbance at 214 nm and 280 nm.

-

Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the unmodified and modified peptides. .

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the starting peptide and the covalent adduct.

-

The mass of the adduct will be the mass of the peptide plus the mass of this compound (212.22 Da).

-

Confirm the identity of the modified peptide by tandem MS (MS/MS) fragmentation, which should show a mass shift on the cysteine-containing fragment ions.

-

Visualizations

References

- 1. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]

- 4. pak.elte.hu [pak.elte.hu]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vinyl Sulfones - Enamine [enamine.net]

- 7. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(Vinylsulfonyl)benzoic acid as a Hydrogel Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing. The choice of crosslinking agent is critical in defining the ultimate characteristics of the hydrogel, such as its mechanical strength, swelling behavior, and degradation kinetics.

4-(Vinylsulfonyl)benzoic acid is a bifunctional crosslinking agent that offers unique opportunities for hydrogel design. The vinyl sulfone group can react with nucleophilic functional groups on polymer chains, such as thiols and amines, via a Michael-type addition reaction to form stable covalent crosslinks. The benzoic acid moiety introduces a pH-sensitive component to the hydrogel network. At physiological pH, the carboxylic acid group is deprotonated, leading to electrostatic repulsion and increased swelling. This pH-responsive behavior can be exploited for targeted drug delivery to specific sites within the body, such as the intestines.

These application notes provide a comprehensive overview of the use of this compound as a crosslinker for hydrogels, including detailed experimental protocols and representative data for hydrogel synthesis, characterization, and drug release studies.

Key Applications

-

pH-Responsive Drug Delivery: The benzoic acid component of the crosslinker allows for the development of hydrogels that exhibit pH-dependent swelling. This property can be utilized for targeted oral drug delivery, where the hydrogel remains collapsed in the acidic environment of the stomach and swells to release its therapeutic payload in the more neutral pH of the intestines.

-

Sustained Release Formulations: The covalent crosslinks formed by the vinyl sulfone groups create a stable hydrogel network that can provide prolonged release of encapsulated drugs, improving therapeutic efficacy and patient compliance.

-

Tissue Engineering Scaffolds: Hydrogels crosslinked with this compound can be designed to mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The mechanical properties and degradation rate can be tailored by adjusting the crosslinking density.

-

Wound Dressings: The high water content and soft, pliable nature of these hydrogels make them suitable for use as wound dressings that can maintain a moist environment conducive to healing while also providing a barrier against infection.

Data Presentation

The following tables summarize representative quantitative data for hydrogels crosslinked with a vinyl sulfone-based crosslinker. These values are illustrative and will vary depending on the specific polymer, crosslinker concentration, and reaction conditions.

Table 1: Influence of Crosslinker Concentration on Hydrogel Properties

| Formulation Code | Polymer Concentration (wt%) | This compound (mol% to polymer functional groups) | Swelling Ratio (at pH 7.4) | Compressive Modulus (kPa) |

| VSBA-H-1 | 10 | 5 | 35.2 ± 2.1 | 15.8 ± 1.2 |

| VSBA-H-2 | 10 | 10 | 28.5 ± 1.8 | 25.3 ± 2.0 |

| VSBA-H-3 | 10 | 15 | 21.7 ± 1.5 | 38.1 ± 2.5 |

Table 2: pH-Dependent Swelling of VSBA-Crosslinked Hydrogels

| Formulation Code | Swelling Ratio (at pH 2.0) | Swelling Ratio (at pH 7.4) |

| VSBA-H-2 | 8.3 ± 0.7 | 28.5 ± 1.8 |

Table 3: In Vitro Drug Release Kinetics

| Formulation Code | Drug | Release at 2h (pH 1.2) (%) | Cumulative Release at 24h (pH 7.4) (%) | Release Mechanism (Korsmeyer-Peppas n value) |

| VSBA-H-2 | Doxorubicin | 5.1 ± 0.4 | 75.6 ± 3.1 | 0.62 (Anomalous transport) |

Experimental Protocols

Protocol 1: Synthesis of a Thiol-Modified Polymer Hydrogel using this compound

This protocol describes the synthesis of a hydrogel from a thiol-functionalized polymer, such as thiolated hyaluronic acid or thiolated gelatin, crosslinked with this compound.

Materials:

-

Thiol-modified polymer (e.g., thiolated hyaluronic acid)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Small-scale reaction vials or molds

Procedure:

-

Prepare Polymer Solution: Dissolve the thiol-modified polymer in PBS (pH 7.4) to the desired concentration (e.g., 5-10 wt%). Ensure the polymer is completely dissolved by gentle mixing or vortexing.

-

Prepare Crosslinker Solution: Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) and then dilute with PBS (pH 7.4) to the desired concentration. The final concentration will depend on the desired crosslinking density.

-

Crosslinking Reaction: Mix the polymer solution and the crosslinker solution in a predetermined ratio. For example, a 1:1 volume ratio.

-

Gelation: Quickly transfer the mixture to a mold of the desired shape (e.g., a cylindrical mold for creating discs). Allow the mixture to stand at room temperature or 37°C for the gelation to occur. The gelation time will vary depending on the concentration of reactants and temperature.

-

Purification: After gelation, immerse the hydrogel in a large volume of deionized water or PBS to remove any unreacted crosslinker and other impurities. Change the washing solution every few hours for 24-48 hours.

Protocol 2: Characterization of Hydrogel Swelling Behavior

This protocol details the method for determining the swelling ratio of the prepared hydrogels.

Materials:

-

Synthesized hydrogel discs

-

Deionized water

-

Buffer solutions of different pH (e.g., pH 2.0 and pH 7.4)

-

Analytical balance

-

Filter paper

Procedure:

-

Drying: Lyophilize (freeze-dry) the purified hydrogel samples until a constant dry weight (Wd) is achieved.

-

Swelling: Immerse the dried hydrogel discs in a known volume of the swelling medium (e.g., deionized water or buffer solution) at a constant temperature (e.g., 37°C).

-

Weighing: At predetermined time intervals, remove a hydrogel disc from the swelling medium, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

-

Equilibrium Swelling: Continue the measurements until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached.

-

Calculation: Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

Protocol 3: In Vitro Drug Loading and Release Study

This protocol describes how to load a model drug into the hydrogel and subsequently measure its release profile.

Materials:

-

Synthesized hydrogel discs

-

Model drug (e.g., doxorubicin, ibuprofen)

-

Phosphate-buffered saline (PBS) at different pH values (e.g., 1.2 and 7.4)

-

UV-Vis spectrophotometer or HPLC

-

Shaking incubator or water bath

Procedure:

-

Drug Loading (Equilibrium Swelling Method):

-

Prepare a solution of the model drug in PBS (pH 7.4) at a known concentration.

-

Immerse pre-weighed, dried hydrogel discs in the drug solution.

-

Allow the hydrogels to swell in the drug solution for 24-48 hours at room temperature with gentle agitation to ensure uniform drug loading.

-

After loading, remove the hydrogels, rinse briefly with deionized water to remove surface-adhered drug, and dry them (e.g., by lyophilization).

-

-

In Vitro Drug Release:

-

Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS pH 1.2 for the first 2 hours, followed by PBS pH 7.4).

-

Maintain the system at 37°C with constant, gentle agitation.

-

At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

-

Calculate the cumulative percentage of drug released over time.

-

Signaling Pathways and Logical Relationships

The pH-responsive swelling and drug release from hydrogels crosslinked with this compound are governed by the ionization state of the carboxylic acid groups.

Disclaimer

The experimental protocols and data presented in these application notes are intended to serve as a guide. The optimal conditions for hydrogel synthesis, characterization, and drug delivery applications using this compound as a crosslinker will depend on the specific polymer and therapeutic agent being used. Researchers should perform their own optimization studies to achieve the desired hydrogel properties and performance.

Application Notes and Protocols for 4-(Vinylsulfonyl)benzoic Acid in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Vinylsulfonyl)benzoic acid (VSBA) is a bifunctional molecule that serves as a versatile building block in the field of bioconjugation and materials science. Its chemical structure features two key reactive moieties: a carboxylic acid on a benzene ring and a vinyl sulfone group. The vinyl sulfone is a highly efficient Michael acceptor, which readily undergoes conjugate addition reactions with nucleophiles, particularly thiols. This reactivity is a cornerstone of its application in "click chemistry," a set of criteria for reactions that are high-yielding, wide in scope, and simple to perform.[1][2]

The vinyl sulfone group reacts selectively with the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues in proteins under mild, physiological conditions.[3][4] This makes VSBA and its derivatives excellent tools for covalently linking molecules to proteins, peptides, and other biomolecules. The resulting thioether bond is significantly more stable than the one formed by traditional maleimide-based conjugation, which is susceptible to retro-Michael reactions and thiol exchange in vivo.[5]

The carboxylic acid group provides a second handle for conjugation, allowing VSBA to be used as a precursor for heterobifunctional crosslinkers. By activating the carboxylic acid, for instance, into an N-hydroxysuccinimide (NHS) ester, it can be coupled to primary amines, creating a powerful tool for linking different molecular entities. These properties make VSBA highly valuable in drug delivery, the development of antibody-drug conjugates (ADCs), protein modification, and the functionalization of surfaces.[6][7]

Application 1: Selective Cysteine Modification via Thiol-Michael Addition

Application Note: The primary application of the vinyl sulfone moiety is the covalent modification of proteins and peptides at cysteine residues. The electron-withdrawing sulfonyl group activates the vinyl group, making it highly susceptible to nucleophilic attack by the thiol side chain of cysteine. This thiol-Michael addition reaction is highly efficient and proceeds under biocompatible conditions (aqueous buffer, neutral to slightly basic pH, room temperature), forming a stable thioether linkage.[8][9] This stability is a critical advantage for bioconjugates intended for in vivo applications, such as antibody-drug conjugates, where linker stability is paramount to prevent premature drug release and off-target toxicity.[5] Unlike maleimide-based linkers, the vinyl sulfone-thioether bond is not prone to exchange with endogenous thiols like glutathione.[5][10]

Experimental Workflow: Cysteine-Specific Protein Labeling

The following diagram illustrates the general workflow for labeling a target protein containing a free cysteine residue with a VSBA-derived molecule.

Protocol: General Procedure for Labeling Proteins with a Vinyl Sulfone Reagent

This protocol is a general guideline for the conjugation of a vinyl sulfone-modified molecule to a protein containing one or more reactive cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, HEPES), pH 7.4-8.0. Avoid amine-containing buffers like Tris if the vinyl sulfone reagent also has an amine-reactive group.

-

Vinyl sulfone reagent (e.g., VSBA-derived probe) dissolved in a compatible organic solvent (e.g., DMSO, DMF).

-

Reducing agent (optional, for exposing buried cysteines): TCEP (tris(2-carboxyethyl)phosphine).

-

Quenching reagent (optional): L-cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds to generate free thiols. Add a 5-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

-

Remove excess TCEP using a desalting column or dialysis. The protein should be in a degassed, amine-free buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Warm the vinyl sulfone reagent stock solution to room temperature.

-

Add a 5-20 fold molar excess of the vinyl sulfone reagent to the protein solution. The final concentration of organic solvent should typically be below 10% (v/v) to maintain protein integrity.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. Reaction progress can be monitored by LC-MS.

-

-

Quenching (Optional):

-

To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of ~10 mM to consume any unreacted vinyl sulfone. Incubate for 30 minutes.

-

-

Purification:

-

Remove excess, unreacted vinyl sulfone reagent and quenching reagent by passing the reaction mixture through a desalting or SEC column (e.g., Sephadex G-25).

-

Alternatively, perform dialysis against a suitable buffer (e.g., PBS) at 4°C with multiple buffer changes.

-

-

Characterization:

-

Determine the degree of labeling (DOL) and confirm conjugation using techniques such as UV-Vis spectroscopy (if the label is a chromophore), mass spectrometry (MS), or SDS-PAGE.

-

Quantitative Data: Thiol-Michael Addition Parameters

The efficiency of the thiol-Michael addition is influenced by several factors. The table below summarizes key parameters and their typical ranges for successful conjugation.

| Parameter | Recommended Range | Rationale & Notes |

| pH | 7.0 - 8.5 | The thiol group (-SH) must be deprotonated to the thiolate anion (-S⁻) to act as an effective nucleophile. A pH slightly above the pKa of the cysteine thiol (~8.3) increases the reaction rate. |

| Molar Excess (Reagent:Protein) | 5:1 to 20:1 | A molar excess of the vinyl sulfone reagent drives the reaction to completion. The optimal ratio depends on the number of available cysteines and should be optimized empirically.[10] |

| Temperature | 4 - 25 °C | The reaction proceeds efficiently at room temperature. For sensitive proteins, the reaction can be performed at 4°C over a longer period (e.g., overnight). |

| Reaction Time | 1 - 4 hours | Reaction is typically complete within a few hours at room temperature. Slower reactions may require overnight incubation. Progress can be monitored via LC-MS. |

| Solvent | Aqueous Buffer (<10% organic) | Reaction is fully compatible with aqueous systems. A small amount of a water-miscible organic solvent (DMSO, DMF) is often needed to dissolve the vinyl sulfone reagent. |

Application 2: Synthesis of Heterobifunctional Crosslinkers

Application Note: VSBA is an ideal starting material for creating heterobifunctional crosslinkers. The carboxylic acid can be activated, most commonly via conversion to an N-hydroxysuccinimide (NHS) ester, to create Succinimidyl 4-(vinylsulfonyl)benzoate (SVSB).[7] This reagent possesses two distinct reactive functionalities:

-

NHS Ester: Reacts efficiently with primary amines (e.g., lysine side chains, N-terminus of proteins) at physiological to slightly basic pH (7.2-8.5) to form stable amide bonds.

-

Vinyl Sulfone: Reacts with thiols (cysteine residues) as described previously.

This dual reactivity allows for controlled, stepwise conjugation strategies to link two different molecules, such as linking a peptide to a larger protein or functionalizing a surface with a biomolecule.

Workflow: Synthesis and Application of SVSB Crosslinker

This diagram shows the synthesis of SVSB from VSBA and its subsequent use in a two-step conjugation to link an amine-containing molecule to a thiol-containing one.

Protocol: Synthesis of SVSB and Stepwise Conjugation

Part A: Synthesis of Succinimidyl 4-(vinylsulfonyl)benzoate (SVSB)

Materials:

-

This compound (VSBA)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Dissolve VSBA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude SVSB product, which can be further purified by column chromatography or recrystallization.

Part B: Two-Step Protein-Peptide Conjugation using SVSB

Procedure:

-

Amine Reaction:

-

Dissolve the amine-containing molecule (e.g., a protein with accessible lysines) in PBS buffer at pH 7.5-8.0.

-

Add a 5-10 fold molar excess of SVSB (dissolved in DMSO) to the protein solution.

-

Incubate for 1-2 hours at room temperature.

-

Remove excess SVSB using a desalting column, exchanging the buffer to PBS at pH 7.0-7.4 for the subsequent thiol reaction. This yields the vinyl sulfone-activated intermediate.

-

-

Thiol Reaction:

-

To the purified intermediate from the previous step, add the thiol-containing molecule (e.g., a cysteine-terminated peptide) at a 2-5 fold molar excess.

-

Incubate for 2-4 hours at room temperature.

-